molecular formula C21H23N3O2 B11016692 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11016692
M. Wt: 349.4 g/mol
InChI Key: GFFJQUVZRWQTBH-UHFFFAOYSA-N
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Description

21HBMBA is a benzimidazole derivative, characterized by its white crystalline structure. Benzimidazole compounds exhibit diverse properties and have applications in various fields . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:: The synthesis of 21HBMBA involves several steps. One common synthetic route includes the condensation of 1-methyl-1H-benzimidazole with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid . The reaction typically occurs under specific conditions, such as refluxing in a suitable solvent (e.g., ethanol or methanol) with a suitable acid catalyst.

Industrial Production:: While industrial-scale production methods may vary, they often follow similar principles. Large-scale synthesis involves optimizing reaction conditions, ensuring high yields, and minimizing impurities.

Chemical Reactions Analysis

21HBMBA can undergo various chemical reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at specific positions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

Major products formed from these reactions depend on the specific reaction conditions and substituents.

Scientific Research Applications

Chemistry::

  • 21HBMBA serves as a building block for designing novel organic molecules.
  • Its crystallographic properties contribute to the study of crystal structures.
Biology and Medicine:: Industry::
  • 21HBMBA’s unique structure may find applications in materials science, such as organic semiconductors or liquid crystals.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets. It may affect specific pathways, enzymes, or receptors. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

21HBMBA stands out due to its benzimidazole core and phenyltetrahydro-2H-pyran-4-carboxamide moiety. Similar compounds include other benzimidazole derivatives, but their distinct features set 21HBMBA apart.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-24-18-10-6-5-9-17(18)23-19(24)15-22-20(25)21(11-13-26-14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,22,25)

InChI Key

GFFJQUVZRWQTBH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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